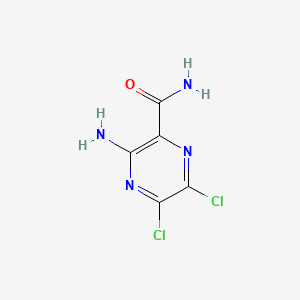

3-Amino-5,6-dichloropyrazine-2-carboxamide

Description

Properties

IUPAC Name |

3-amino-5,6-dichloropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N4O/c6-2-3(7)11-4(8)1(10-2)5(9)12/h(H2,8,11)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUJFGUNNMAZQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)Cl)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743175 | |

| Record name | 3-Amino-5,6-dichloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14229-27-7 | |

| Record name | 3-Amino-5,6-dichloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Amino-5,6-dichloropyrazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-Amino-5,6-dichloropyrazine-2-carboxamide. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from its immediate precursors and structurally related analogs to provide a well-rounded technical profile.

Chemical Identity and Properties

3-Amino-5,6-dichloropyrazine-2-carboxamide is a halogenated heterocyclic compound. While specific experimental data for this molecule is scarce, its chemical properties can be inferred from its close relatives, 3-Amino-5,6-dichloropyrazine-2-carboxylic acid and its methyl ester.

Table 1: Physicochemical Properties of 3-Amino-5,6-dichloropyrazine-2-carboxamide and Related Compounds

| Property | 3-Amino-5,6-dichloropyrazine-2-carboxamide (Predicted) | 3-Amino-5,6-dichloropyrazine-2-carboxylic acid[1][2] | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate[3][4] |

| CAS Number | Not Available | 4853-52-5[1][2] | 1458-18-0[3][4] |

| Molecular Formula | C₅H₄Cl₂N₄O | C₅H₃Cl₂N₃O₂[1][2] | C₆H₅Cl₂N₃O₂[3][4] |

| Molecular Weight | 207.02 g/mol | 208.00 g/mol [2] | 222.03 g/mol [4] |

| Appearance | Predicted: Crystalline solid | Pale yellow to brown powder | Red to pale brown to dark brown powder[3] |

| Melting Point | Not Available | Not Available | 227-241 °C[3] |

| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Not Available | Not Available |

| LogP (Computed) | ~1.0-1.5 | 1.0638[2] | 2.1[4] |

| Topological Polar Surface Area (TPSA) | ~100 Ų | 89.1 Ų[2] | 78.1 Ų[4] |

| Storage Conditions | Recommended: 4°C, sealed, away from moisture and light[2] | Room temperature, dry and sealed[2] | Not specified |

Synthesis and Reactivity

A common route to synthesize related compounds like 3-Amino-5,6-dichloropyrazine-2-carbonitrile starts with the chlorination of 3-aminopyrazine-2-carboxylic acid to yield 3-amino-5,6-dichloropyrazine-2-carboxylic acid.[5] This acid can then be esterified to the methyl ester, which serves as the immediate precursor to the target carboxamide.

Proposed Experimental Protocol: Synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxamide

Materials:

-

Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate

-

Ammonia (aqueous or in a suitable organic solvent like methanol)

-

Anhydrous solvent (e.g., Methanol, THF)

-

Reaction vessel equipped with a stirrer and a reflux condenser

-

Standard workup and purification equipment (rotary evaporator, filtration apparatus, chromatography columns)

Procedure:

-

Dissolution: Dissolve Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in a suitable anhydrous solvent (e.g., methanol) in a reaction vessel.

-

Amidation: Add a stoichiometric excess of ammonia solution to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (reflux) to drive the reaction to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure 3-Amino-5,6-dichloropyrazine-2-carboxamide.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activity and Signaling Pathways

While there is no direct research on the biological activity of 3-Amino-5,6-dichloropyrazine-2-carboxamide, the broader class of 3-aminopyrazine-2-carboxamide derivatives has been the subject of significant investigation in drug discovery.

Derivatives of 3-aminopyrazine-2-carboxamide have been designed and synthesized as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[6][7] FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive the growth and proliferation of various cancers.[6][7] Inhibition of the FGFR signaling pathway is a validated therapeutic strategy in oncology.

The mechanism of action for these inhibitors typically involves binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This blockade of signal transduction can lead to cell cycle arrest and apoptosis in cancer cells with FGFR alterations.[6]

Conclusion

3-Amino-5,6-dichloropyrazine-2-carboxamide is a molecule of interest due to the established biological activities of related pyrazine carboxamides. While direct experimental data is limited, this guide provides a robust, inferred profile of its chemical properties, a plausible synthetic route, and its potential as an inhibitor of key signaling pathways in disease, such as the FGFR pathway in cancer. Further experimental validation is necessary to confirm these predicted characteristics and to fully explore the therapeutic potential of this compound.

References

- 1. 3-aMino-5,6-dichloropyrazine-2-carboxylic acid|lookchem [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. H27614.06 [thermofisher.com]

- 4. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 3-Amino-5,6-dichloropyrazine-2-carbonitrile | 14340-28-4 [smolecule.com]

- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Amino-5,6-dichloropyrazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of 3-Amino-5,6-dichloropyrazine-2-carboxamide. This pyrazine derivative is a subject of interest in medicinal chemistry due to the diverse biological activities associated with the aminopyrazine carboxamide scaffold. This document outlines the key analytical techniques, experimental protocols, and data interpretation necessary for the unambiguous confirmation of its chemical structure.

Core Compound Properties

While extensive experimental data for 3-Amino-5,6-dichloropyrazine-2-carboxamide is not widely published, its fundamental properties can be summarized based on available information and comparison with structurally related compounds.

| Property | Value | Source |

| CAS Number | 14229-27-7 | [1][2][3] |

| Molecular Formula | C₅H₄Cl₂N₄O | [1][4] |

| Molecular Weight | 207.02 g/mol | [1][4] |

| Predicted Density | 1.7±0.1 g/cm³ | [4] |

| Predicted Boiling Point | 331.9±42.0 °C at 760 mmHg | [4] |

| Predicted Flash Point | 154.5±27.9 °C | [4] |

Spectroscopic and Analytical Data for Structure Confirmation

The definitive identification of 3-Amino-5,6-dichloropyrazine-2-carboxamide relies on a combination of spectroscopic and analytical techniques. The following table summarizes the expected data based on the analysis of structurally similar aminopyrazine carboxamide derivatives found in the literature.[5][6][7][8]

| Technique | Expected Observations |

| ¹H NMR | Aromatic region: No signals expected due to full substitution of the pyrazine ring. Amine protons (NH₂): A broad singlet. Amide protons (CONH₂): Two distinct broad singlets for the non-equivalent protons. |

| ¹³C NMR | Pyrazine ring carbons: Four distinct signals in the aromatic region. Carbonyl carbon (C=O): A signal in the range of 165-170 ppm. |

| IR Spectroscopy | N-H stretching (amine and amide): 3200-3500 cm⁻¹ (multiple bands). C=O stretching (amide): 1650-1680 cm⁻¹. C=N and C=C stretching (pyrazine ring): 1400-1600 cm⁻¹. C-Cl stretching: 600-800 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z corresponding to the molecular weight. Fragmentation pattern showing loss of NH₂, CONH₂, Cl, and cleavage of the pyrazine ring. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to confirm the elemental composition. |

| Elemental Analysis | Percentage composition of C, H, N, and Cl consistent with the molecular formula C₅H₄Cl₂N₄O. |

Experimental Protocols

The synthesis and purification of 3-Amino-5,6-dichloropyrazine-2-carboxamide are critical preliminary steps for its structure elucidation. The following are detailed methodologies for key experiments.

Synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxamide

The synthesis of the target compound can be achieved through the amidation of its corresponding carboxylic acid or ester precursor.

Method 1: Amidation of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid

This is a common method for the formation of primary amides from carboxylic acids.

-

Reagents and Solvents: 3-Amino-5,6-dichloropyrazine-2-carboxylic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), Dichloromethane (DCM), Ammonia (aqueous or gas).

-

Procedure:

-

Suspend 3-Amino-5,6-dichloropyrazine-2-carboxylic acid in an inert solvent such as dichloromethane.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Slowly add an excess of thionyl chloride or oxalyl chloride at 0 °C and then allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Remove the excess chlorinating agent under reduced pressure.

-

Dissolve the resulting crude acid chloride in an inert solvent like DCM or THF.

-

Bubble ammonia gas through the solution or add an excess of concentrated aqueous ammonia at 0 °C.

-

Stir the reaction mixture at room temperature for several hours.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Method 2: Ammonolysis of Methyl 3-Amino-5,6-dichloropyrazine-2-carboxylate

This method involves the direct conversion of the methyl ester to the primary amide.

-

Reagents and Solvents: Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, Methanolic ammonia.

-

Procedure:

-

Dissolve Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in a saturated solution of ammonia in methanol.

-

Stir the mixture in a sealed pressure vessel at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Spectroscopic and Analytical Characterization

-

NMR Spectroscopy: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

IR Spectroscopy: Obtain the infrared spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically employing the KBr pellet or Attenuated Total Reflectance (ATR) technique.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., Electron Ionization - EI) to determine the molecular weight and fragmentation pattern. For accurate mass determination, use a high-resolution mass spectrometer (HRMS).

-

Elemental Analysis: Submit a pure sample for elemental analysis to determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes in the study of 3-Amino-5,6-dichloropyrazine-2-carboxamide.

Given that aminopyrazine derivatives have shown potential as inhibitors of Fibroblast Growth Factor Receptors (FGFR), a simplified signaling pathway is depicted below.[9]

References

- 1. 3-Amino-5,6-dichloropyrazine-2-carboxamide,(CAS# 14229-27-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. 3-Amino-5,6-dichloropyrazine-2-carboxamide-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 3. 14229-27-7 Cas No. | 3-Amino-5,6-dichloropyrazine-2-carboxamide | Apollo [store.apolloscientific.co.uk]

- 4. 3-Amino-5,6-dichloro-2-pyrazinecarboxamide Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 5. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Heterocyclic (pyrazine)carboxamide Ru( ii ) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00525B [pubs.rsc.org]

- 8. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-5,6-dichloropyrazine-2-carboxamide CAS number information

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-Amino-5,6-dichloropyrazine-2-carboxamide is limited in publicly available literature. This guide has been compiled by leveraging data from its precursors, 3-amino-5,6-dichloropyrazine-2-carboxylic acid (CAS: 4853-52-5) and methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS: 1458-18-0), as well as from analogous pyrazine carboxamide derivatives. All experimental protocols and predicted data are based on established chemical principles and related literature.

Core Compound Information

3-Amino-5,6-dichloropyrazine-2-carboxamide is a halogenated heterocyclic compound. The pyrazine ring is a key scaffold in numerous biologically active molecules. The presence of amino, chloro, and carboxamide functional groups suggests its potential as a versatile intermediate in medicinal chemistry for the synthesis of novel therapeutic agents.

Chemical Structure and Properties

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₂N₄O | Inferred |

| Molecular Weight | 207.01 g/mol | Calculated |

| Appearance | Pale yellow to brown solid (Predicted) | Inferred |

| Melting Point | >200 °C (Predicted) | Inferred from related compounds |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water (Predicted) | Inferred from related compounds |

| LogP | 1.5 (Predicted) | Inferred from related compounds |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

Precursor Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | 4853-52-5 | C₅H₃Cl₂N₃O₂ | 208.00 g/mol [1][2] |

| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | 1458-18-0 | C₆H₅Cl₂N₃O₂ | 222.03 g/mol [3] |

Synthesis and Experimental Protocols

The synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxamide can be logically approached from either its corresponding carboxylic acid or methyl ester. Below are detailed experimental protocols for these proposed synthetic routes.

Proposed Synthesis Workflow

Caption: Proposed synthetic routes to 3-Amino-5,6-dichloropyrazine-2-carboxamide.

Experimental Protocol: Amidation of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid (Route A)

This protocol involves the activation of the carboxylic acid followed by reaction with ammonia.

Materials:

-

3-Amino-5,6-dichloropyrazine-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., HATU)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Aqueous ammonia (28-30%)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Acid Chloride Formation (Example with SOCl₂):

-

Suspend 1.0 g of 3-amino-5,6-dichloropyrazine-2-carboxylic acid in 20 mL of anhydrous DCM.

-

Add 2-3 drops of DMF (catalyst).

-

Slowly add 1.5 equivalents of thionyl chloride at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

-

-

Amidation:

-

Dissolve the crude acyl chloride in 20 mL of anhydrous DCM and cool to 0 °C.

-

Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-Amino-5,6-dichloropyrazine-2-carboxamide.

-

Experimental Protocol: Ammonolysis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (Route B)

This method involves the direct reaction of the methyl ester with ammonia. A similar procedure has been documented for the synthesis of other pyrazine carboxamides[4].

Materials:

-

Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate

-

Saturated solution of ammonia in methanol

-

Pressure vessel (if heating is required)

Procedure:

-

Reaction Setup:

-

Dissolve 1.0 g of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in 50 mL of a saturated solution of ammonia in methanol in a sealable vessel.

-

Seal the vessel and stir the mixture at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate, but this should be done with caution in a suitable pressure vessel.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by TLC until the starting ester is consumed (this may take several hours to days at room temperature).

-

Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

-

Purification:

-

Triturate the resulting solid with a small amount of cold diethyl ether or recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 3-Amino-5,6-dichloropyrazine-2-carboxamide.

-

Analytical Characterization

The following table summarizes the predicted and expected analytical data for 3-Amino-5,6-dichloropyrazine-2-carboxamide based on the analysis of similar compounds[5][6][7].

| Analytical Technique | Expected Observations |

| ¹H NMR (in DMSO-d₆) | Singlet around 7.5-8.0 ppm (amide -NH₂), Singlet around 6.5-7.0 ppm (aromatic -NH₂) |

| ¹³C NMR (in DMSO-d₆) | Carbonyl carbon (C=O) around 165-170 ppm. Aromatic carbons between 120-160 ppm. |

| FT-IR (KBr pellet, cm⁻¹) | N-H stretching (amide and amine) around 3200-3400 cm⁻¹. C=O stretching (amide) around 1650-1680 cm⁻¹. C-Cl stretching around 600-800 cm⁻¹. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z ≈ 208.0, with a characteristic isotopic pattern for two chlorine atoms. |

Potential Applications in Drug Development

Derivatives of 3-aminopyrazine-2-carboxamide have shown significant promise in medicinal chemistry, particularly as kinase inhibitors and antimicrobial agents.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Several studies have reported that 3-amino-pyrazine-2-carboxamide derivatives can act as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs)[8][9]. FGFR signaling pathways are often dysregulated in various cancers, making them an attractive target for therapeutic intervention[10]. The pyrazine core can mimic the hinge-binding motif of ATP, a common strategy in kinase inhibitor design.

Caption: Simplified FGFR signaling pathway and the potential point of inhibition.

Antimycobacterial Activity

The pyrazine carboxamide scaffold is a core component of Pyrazinamide, a first-line medication for tuberculosis. Consequently, novel derivatives of pyrazine carboxamides are frequently investigated for their antimycobacterial properties[11][12][13][14][15]. 3-Amino-5,6-dichloropyrazine-2-carboxamide could serve as a starting point for the development of new antitubercular agents.

Conclusion

While direct experimental data on 3-Amino-5,6-dichloropyrazine-2-carboxamide is not extensively documented, its synthesis is feasible from readily available precursors. Its structural similarity to known biologically active molecules, particularly FGFR inhibitors and antimycobacterial agents, makes it a compound of significant interest for further investigation in drug discovery and development programs. The protocols and predicted data herein provide a foundational guide for researchers to synthesize, characterize, and evaluate this promising heterocyclic compound.

References

- 1. chemscene.com [chemscene.com]

- 2. 3-aMino-5,6-dichloropyrazine-2-carboxylic acid|lookchem [lookchem.com]

- 3. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. bendola.com [bendola.com]

- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benthamdirect.com [benthamdirect.com]

- 15. mc.minia.edu.eg [mc.minia.edu.eg]

An In-depth Technical Guide to the Synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways, experimental protocols, and potential applications of 3-Amino-5,6-dichloropyrazine-2-carboxamide and its derivatives. This class of compounds holds significant interest in medicinal chemistry, particularly in the development of targeted therapies.

Introduction

Pyrazine-based scaffolds are prevalent in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of 3-Amino-5,6-dichloropyrazine-2-carboxamide makes it a valuable intermediate for the synthesis of potent and selective kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in various cancers, making the development of novel FGFR inhibitors a critical area of research.[1][2][3] This guide details a viable synthetic route to the core compound and provides a foundation for the exploration of its derivatives.

Synthetic Pathway

The synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxamide can be approached through a multi-step sequence starting from readily available 2-aminopyrazine. The overall strategy involves the chlorination of the pyrazine ring, followed by the introduction of the amino and carboxamide functionalities. A key intermediate in this proposed pathway is 3-amino-5,6-dichloropyrazine-2-carboxylic acid.

A plausible synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for 3-Amino-5,6-dichloropyrazine-2-carboxamide.

Experimental Protocols

The following protocols are based on established literature procedures for similar transformations and provide a detailed methodology for the synthesis of the target compound and its key intermediates.

Synthesis of 2-Amino-3,5-dichloropyrazine

This step involves the dichlorination of 2-aminopyrazine using N-chlorosuccinimide (NCS).

Materials:

-

2-Aminopyrazine

-

N-Chlorosuccinimide (NCS)

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 2-aminopyrazine in THF, add NCS portion-wise at room temperature.

-

Stir the reaction mixture for 2 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford 2-amino-3,5-dichloropyrazine.

Synthesis of 2,3-Diamino-5-chloropyrazine

This protocol describes the regioselective amination of 2-amino-3,5-dichloropyrazine.

Materials:

-

2-Amino-3,5-dichloropyrazine

-

25% aqueous ammonium hydroxide solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a sealed microwave vial, heat a mixture of 2-amino-3,5-dichloropyrazine and 25% aqueous ammonium hydroxide solution at 120 °C for 18 hours.

-

After cooling to room temperature, extract the reaction mixture with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be used in the next step without further purification.

Synthesis of 2,3-Diamino-5,6-dichloropyrazine

The final chlorination step to yield the key diamine intermediate.

Materials:

-

2,3-Diamino-5-chloropyrazine

-

1-Chloro-1,2-benziodoxol-3(1H)-one

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 2,3-diamino-5-chloropyrazine in anhydrous DMF, add 1-chloro-1,2-benziodoxol-3(1H)-one in one portion with vigorous stirring.

-

Stir the reaction for 2.5 minutes.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield 2,3-diamino-5,6-dichloropyrazine.

Proposed Synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid

This proposed two-step protocol involves a Sandmeyer reaction to introduce a nitrile group, followed by hydrolysis.

Step 1: Sandmeyer Reaction

-

Dissolve 2,3-diamino-5,6-dichloropyrazine in aqueous sulfuric acid and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction to warm to room temperature and then heat to complete the reaction.

-

Cool the mixture and extract the product, 3-amino-5,6-dichloropyrazine-2-carbonitrile, with an appropriate organic solvent.

-

Purify the crude nitrile by column chromatography.

Step 2: Hydrolysis

-

Reflux the purified 3-amino-5,6-dichloropyrazine-2-carbonitrile in a mixture of concentrated sulfuric acid and water.

-

Monitor the reaction until completion (disappearance of the nitrile).

-

Cool the reaction mixture and carefully neutralize with a base (e.g., sodium hydroxide) to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to obtain 3-amino-5,6-dichloropyrazine-2-carboxylic acid.[4][5]

Synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxamide

The final amidation step to produce the target compound.

Materials:

-

3-Amino-5,6-dichloropyrazine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Ammonia (gas or aqueous solution)

Procedure:

-

Gently reflux a suspension of 3-amino-5,6-dichloropyrazine-2-carboxylic acid in thionyl chloride to form the acid chloride.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane.

-

Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution at low temperature.

-

Stir the reaction mixture until the formation of the amide is complete.

-

Wash the reaction mixture with water, dry the organic layer, and concentrate to obtain the crude product.

-

Purify by recrystallization or column chromatography to yield 3-Amino-5,6-dichloropyrazine-2-carboxamide.

Quantitative Data

The following table summarizes key quantitative data for the intermediates and the final product based on literature and expected outcomes.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) | Melting Point (°C) |

| 2-Amino-3,5-dichloropyrazine | C₄H₃Cl₂N₃ | 163.99 | Yellow solid | ~86 | 150-152 |

| 2,3-Diamino-5-chloropyrazine | C₄H₄ClN₅ | 145.56 | Off-white solid | ~67 | 198-200 |

| 2,3-Diamino-5,6-dichloropyrazine | C₄H₃Cl₂N₅ | 179.00 | Yellow solid | ~45-63 | 275-276 |

| 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | C₅H₃Cl₂N₃O₂ | 208.00 | Solid | - | - |

| 3-Amino-5,6-dichloropyrazine-2-carboxamide | C₅H₄Cl₂N₄O | 207.02 | Solid | - | - |

Yields and melting points are based on reported values for similar compounds and may vary depending on experimental conditions.[4][5]

Biological Context and Signaling Pathways

Derivatives of 3-aminopyrazine-2-carboxamide have emerged as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1][2] The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations or amplifications of the FGFR genes, is implicated in the pathogenesis of various cancers.

FGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways. The inhibition of these pathways ultimately leads to a reduction in tumor cell proliferation and survival.

Caption: Simplified FGFR signaling pathway and the point of inhibition.

The 3-Amino-5,6-dichloropyrazine-2-carboxamide core can be further functionalized to enhance potency and selectivity for specific FGFR isoforms. The development of such derivatives is a promising strategy for overcoming resistance to existing FGFR inhibitors.[6][7]

Conclusion

This technical guide outlines a comprehensive synthetic approach to 3-Amino-5,6-dichloropyrazine-2-carboxamide, a key scaffold for the development of novel therapeutics. The detailed protocols and compiled data serve as a valuable resource for researchers in the field. The exploration of derivatives based on this core structure holds considerable promise for advancing the landscape of targeted cancer therapy, particularly in the context of FGFR inhibition. Further investigation into the structure-activity relationships of these derivatives will be crucial for optimizing their pharmacological properties.

References

- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors[v1] | Preprints.org [preprints.org]

- 4. 3-Amino-5,6-dichloropyrazine-2-carboxylic acid [myskinrecipes.com]

- 5. chemscene.com [chemscene.com]

- 6. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Elucidating the Mechanism of Action of Novel Bioactive Compounds: A Hypothetical Case Study of 3-Amino-5,6-dichloropyrazine-2-carboxamide

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the mechanism of action, cellular targets, or signaling pathways of 3-Amino-5,6-dichloropyrazine-2-carboxamide. Therefore, this document serves as an in-depth, hypothetical guide for researchers, scientists, and drug development professionals on the methodologies and workflows that could be employed to determine the mechanism of action of a novel compound, using "3-Amino-5,6-dichloropyrazine-2-carboxamide" (herein referred to as "Compound X") as an illustrative example.

Introduction to Mechanism of Action (MoA) Studies

The determination of a drug candidate's mechanism of action is a critical step in the drug discovery and development process. A well-defined MoA provides a rational basis for a compound's therapeutic efficacy and potential toxicities. It encompasses the identification of the molecular target(s), the characterization of the downstream cellular effects, and the elucidation of the broader signaling pathways modulated by the compound. A comprehensive MoA study typically involves a multi-pronged approach, integrating biochemical, biophysical, and cell-based assays.

Hypothetical Experimental Workflow for MoA Elucidation

The following diagram outlines a general, high-level workflow for investigating the mechanism of action of Compound X. This workflow begins with initial phenotypic screening and progresses through target identification and validation, culminating in detailed pathway analysis.

Figure 1: A generalized workflow for elucidating the mechanism of action of a novel compound.

Target Identification Methodologies

Identifying the direct molecular target(s) of a novel compound is a pivotal step. A variety of techniques can be employed, with chemical proteomics being a powerful and unbiased approach.

Chemical Proteomics Workflow

The following diagram illustrates a typical workflow for target identification using an affinity-based chemical proteomics approach.

Figure 2: Workflow for affinity-based chemical proteomics.

Hypothetical Signaling Pathway of Compound X

Based on the hypothetical target identification and pathway analysis, let us assume that Compound X is an inhibitor of a hypothetical kinase, "Kinase A," which is a key component of a pro-survival signaling pathway.

Figure 3: Hypothetical signaling pathway inhibited by Compound X.

Quantitative Data Presentation

Following the identification of Kinase A as the putative target, the inhibitory activity of Compound X would be quantified against a panel of related kinases to assess its potency and selectivity.

| Kinase Target | IC50 (nM) |

| Kinase A | 25.3 ± 4.1 |

| Kinase B | 1,245 ± 157 |

| Kinase C | > 10,000 |

| Kinase D | 876 ± 98 |

| Kinase E | > 10,000 |

Table 1: Hypothetical inhibitory activity (IC50) of Compound X against a panel of kinases. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for robust MoA studies. Below are hypothetical protocols for key experiments mentioned in this guide.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

-

Materials: Recombinant human Kinase A, appropriate peptide substrate, ATP, Compound X, kinase assay buffer (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a serial dilution of Compound X in DMSO.

-

In a 384-well plate, add 5 µL of kinase buffer.

-

Add 100 nL of the serially diluted Compound X or DMSO (control).

-

Add 2.5 µL of a solution containing the kinase and substrate.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the kinase activity according to the assay kit manufacturer's instructions (e.g., by measuring luminescence).

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Compound X concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Materials: Cultured cells, PBS, Compound X, lysis buffer, antibodies for western blotting.

-

Procedure:

-

Treat cultured cells with Compound X or vehicle (DMSO) for a specified time.

-

Harvest and resuspend the cells in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

-

Analyze the soluble fraction by western blotting using an antibody specific for Kinase A.

-

Data Analysis: Quantify the band intensities at each temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.

-

Conclusion

While the specific mechanism of action for 3-Amino-5,6-dichloropyrazine-2-carboxamide is not documented in public literature, this guide provides a comprehensive framework for how its MoA could be elucidated. By employing a systematic approach that combines phenotypic screening, target identification, and pathway analysis, researchers can build a robust understanding of a novel compound's biological activity. The use of structured data presentation and clear visualizations of complex biological processes, as illustrated in this hypothetical case study, is paramount for effective communication and interpretation of the findings.

An In-depth Technical Guide to 3-Amino-5,6-dichloropyrazine-2-carboxamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5,6-dichloropyrazine-2-carboxamide is a heterocyclic organic compound belonging to the pyrazine class of molecules. While literature directly pertaining to this specific carboxamide is limited, its core structure is a key pharmacophore in medicinal chemistry. This guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of its closely related derivatives, including the carboxylic acid, methyl ester, and carbonitrile analogs. Insights from these related compounds offer a valuable framework for understanding the potential of 3-amino-5,6-dichloropyrazine-2-carboxamide in drug discovery and development.

Chemical and Physical Properties

The properties of 3-amino-5,6-dichloropyrazine-2-carboxamide can be inferred from its related structures. The core scaffold is characterized by a pyrazine ring substituted with an amino group, two chlorine atoms, and a carboxamide moiety. These functional groups contribute to its unique electronic and steric properties, making it an attractive starting point for chemical synthesis.

Below is a summary of the known properties of its immediate precursors and analogs:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C₆H₅Cl₂N₃O₂ | 222.03 | 1458-18-0 | Intermediate in synthesis.[1] |

| 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | C₅H₃Cl₂N₃O₂ | 208.00 | 4853-52-5 | Serves as a key intermediate in the synthesis of various drugs.[2] TPSA: 89.1, LogP: 1.0638.[3] |

| 3-Amino-5,6-dichloropyrazine-2-carbonitrile | C₅H₂Cl₂N₄ | 189.00 | 14340-28-4 | The nitrile group allows for strong interactions with enzyme active sites.[4] |

| Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C₆H₇ClN₄O₂ | 202.60 | 1458-01-1 | Melting point: 211-215 °C. |

Synthesis and Experimental Protocols

The synthesis of 3-amino-5,6-dichloropyrazine-2-carboxamide would likely proceed from its corresponding carboxylic acid or methyl ester. The general approach involves the amidation of the carboxylic acid or ester functionality.

General Synthetic Pathway

The following diagram illustrates a plausible synthetic route starting from 3-aminopyrazine-2-carboxylic acid.

Caption: Plausible synthetic route for 3-Amino-5,6-dichloropyrazine-2-carboxamide.

Experimental Protocol: Synthesis of 3,5-diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide (Amidation Example)

A relevant experimental protocol for a similar amidation reaction is the synthesis of 3,5-diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide from its corresponding methyl ester.[5]

Materials:

-

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (2.0 g, 10.0 mmol)

-

Ethylene diamine (13.5 g, 22.6 mmol)

-

Ethanol

Procedure:

-

A mixture of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate and ethylene diamine is allowed to stand for 3 days at ambient temperature.[5]

-

The excess amine is evaporated.[5]

-

The residue is crystallized from ethanol to yield 3,5-diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide.[5]

Biological Activities and Therapeutic Potential

Derivatives of 3-aminopyrazine-2-carboxamide have shown a wide range of biological activities, suggesting that 3-amino-5,6-dichloropyrazine-2-carboxamide could be a valuable scaffold for drug discovery.

Anticancer Activity

Recent studies have focused on 3-amino-pyrazine-2-carboxamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in cancer therapy.[6][7] A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were synthesized and evaluated as novel FGFR inhibitors.[6][7]

One promising compound, 18i , was identified as a pan-FGFR inhibitor with favorable in vitro activity against FGFR1–4.[6][7] This compound was shown to block the activation of FGFR and its downstream signaling pathways.[6][7]

FGFR Signaling Pathway Inhibition

The diagram below illustrates the general mechanism of action for FGFR inhibitors based on the 3-aminopyrazine-2-carboxamide scaffold.

Caption: Inhibition of the FGFR signaling pathway by 3-aminopyrazine-2-carboxamide derivatives.

Antimicrobial Activity

Derivatives of 3-aminopyrazine-2-carboxamide have also been investigated for their antimycobacterial properties.[8][9] By modifying the substituents on the pyrazine core and the carboxamide nitrogen, researchers have developed compounds with activity against Mycobacterium tuberculosis.[10] For instance, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide displayed a minimum inhibitory concentration (MIC) of 6 µM against M. tuberculosis H37Rv.[10]

The proposed mechanism for some of these derivatives involves the inhibition of mycobacterial enoyl-ACP reductase (InhA).[10]

Structure-Activity Relationships (SAR)

Structure-activity relationship studies on 3-aminopyrazine-2-carboxamide derivatives have provided valuable insights for designing more potent and selective inhibitors.

-

FGFR Inhibitors: For FGFR inhibition, the presence of a 3,5-dihydroxyphenyl group attached to the carboxamide nitrogen was found to be crucial for activity.[6] The NH of the linker between the pyrazine core and the phenyl ring also appears to be favorable for activity.[6]

-

Antimycobacterial Agents: The nature of the substituent on the carboxamide nitrogen significantly influences the antimycobacterial activity. Benzyl-substituted derivatives have shown promising results.[10]

Conclusion

While direct experimental data on 3-amino-5,6-dichloropyrazine-2-carboxamide is scarce, the extensive research on its closely related analogs highlights the significant potential of this chemical scaffold. The pyrazine core, adorned with amino, chloro, and carboxamide functionalities, provides a versatile platform for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further synthesis and biological evaluation of 3-amino-5,6-dichloropyrazine-2-carboxamide and its derivatives are warranted to fully explore their therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising class of compounds.

References

- 1. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-5,6-dichloropyrazine-2-carboxylic acid [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. Buy 3-Amino-5,6-dichloropyrazine-2-carbonitrile | 14340-28-4 [smolecule.com]

- 5. prepchem.com [prepchem.com]

- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

The Enduring Legacy of Pyrazinecarboxamide: From Serendipitous Discovery to a Cornerstone of Tuberculosis Therapy

An In-depth Technical Guide on the Discovery, History, and Mechanism of Pyrazinecarboxamide Compounds

Introduction

The pyrazinecarboxamide scaffold is a cornerstone in the history of medicinal chemistry, most notably for yielding Pyrazinamide (PZA), an indispensable first-line drug in the treatment of tuberculosis (TB). This technical guide provides a comprehensive overview of the discovery and history of pyrazinecarboxamide compounds, their evolution as therapeutic agents, the elucidation of their unique mechanism of action, and the ongoing development of novel derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of infectious diseases and medicinal chemistry.

Early Discovery and Synthesis

The story of pyrazinecarboxamide begins not with a targeted drug discovery program, but with chemical synthesis. Pyrazinamide (2-pyrazinecarboxamide) was first synthesized and patented in 1936 by Dalmer and Walter. However, its profound biological importance would remain unrecognized for over a decade and a half.

The impetus for investigating the antitubercular properties of pyrazine-based compounds came from a serendipitous finding in 1945. Researcher Vital Chorine discovered that nicotinamide, a structurally similar pyridine derivative, exhibited activity against Mycobacterium tuberculosis (M.tb) and could prolong the survival of infected guinea pigs. This finding prompted researchers at Lederle Laboratories and Merck to explore analogous heterocyclic compounds, including pyrazinamide.

Elucidation of Antitubercular Activity: A Paradigm Shift

In 1952, pyrazinamide was demonstrated to have potent activity against TB in mouse models. This discovery was remarkable and nearly missed, as PZA shows no significant activity against M.tb in standard in vitro culture conditions at neutral pH. This paradox was a critical puzzle. Groundbreaking experiments revealed that PZA's activity is highly dependent on an acidic environment (pH ~5.5), mimicking the acidic conditions within the caseous necrotic granulomas where populations of semi-dormant, persistent mycobacteria reside.

This unique characteristic defined PZA as a "sterilizing" drug, capable of eradicating persistent bacteria that other drugs could not reach. Its incorporation into the standard TB treatment regimen was a landmark achievement, enabling the shortening of therapy duration from 9-12 months to a more manageable 6 months, significantly improving patient adherence and treatment outcomes.[1][2][3][4][5]

Mechanism of Action: A Multi-faceted Process

The mechanism of action of pyrazinecarboxamide compounds, particularly PZA, is complex and has been the subject of intense research for decades. It is now understood to be a multi-step process involving prodrug activation and disruption of several key cellular functions.

Prodrug Activation

Pyrazinamide is a prodrug that passively diffuses into the mycobacterial cell.[3] Inside the bacterium, it is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PZase), which is encoded by the pncA gene.[5][6] This conversion is a critical step, and mutations in the pncA gene that inactivate the PZase enzyme are the primary cause of clinical resistance to PZA.[1][6]

Disruption of Cellular Functions

Once formed, pyrazinoic acid is thought to exert its bactericidal effect through several mechanisms:

-

Membrane Disruption and Energy Depletion: In the acidic environment of the granuloma, a portion of the POA is protonated (HPOA). While POA is actively effluxed by the bacterium, the protonated form can readily diffuse back into the cell. This cycle leads to the intracellular accumulation of POA, disrupting membrane potential and interfering with cellular energy production, which is vital for the survival of persistent, non-replicating bacteria.[7][8]

-

Inhibition of Fatty Acid Synthesis: POA has been shown to inhibit the fatty acid synthase I (FAS-I) enzyme.[6][7] This enzyme is crucial for the synthesis of mycolic acids, the long-chain fatty acids that are essential components of the unique and robust mycobacterial cell wall.

-

Targeting of Aspartate Decarboxylase (PanD): More recent research has identified a key molecular target of POA: the aspartate decarboxylase enzyme, PanD.[1][6] PanD is essential for the biosynthesis of coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. Intriguingly, POA acts not as a simple enzyme inhibitor. Instead, the binding of POA to PanD triggers the degradation of the PanD protein by the ClpC1-ClpP protease.[7][9][10] This novel mechanism, where a drug induces the degradation of its target, represents a new paradigm in antibacterial action.

Quantitative Data Summary

The development and evaluation of pyrazinecarboxamide derivatives involve rigorous testing to quantify their antimycobacterial potency. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a compound that prevents visible growth of a microorganism. Below is a summary of reported MIC values for PZA and various derivatives against M. tuberculosis.

| Compound Name/Number | M. tuberculosis Strain | MIC (µg/mL) | Notes | Reference(s) |

| Pyrazinamide (PZA) | H37Rv & Clinical Strains | 12.5 - 50 | Activity is pH-dependent (tested at pH 5.5-5.9) | [2][8] |

| 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | H37Rv | 3.13 | A novel synthetic derivative. | [9] |

| Derivative 1f (Structure in reference) | M. tuberculosis | 8.0 | Showed 99.6% antibacterial activity. | [8][11] |

| N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | M. tuberculosis | < 2.0 µmol/L | Exhibited higher activity than PZA. | [12][13] |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | H37Rv | 1.56 | A derivative with high antimycobacterial activity. | [14] |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | H37Rv | 3.13 | A prodrug derivative with increased lipophilicity. | [14] |

| Derivative 5d (N-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide) | XDR-S. Typhi | 6.25 | Activity against extensively drug-resistant Salmonella Typhi. | [4] |

Experimental Protocols

General Synthesis of N-Phenylpyrazine-2-carboxamide Derivatives

This protocol describes a common method for synthesizing pyrazinecarboxamide derivatives, starting from pyrazine-2-carboxylic acid and coupling it with a substituted aniline.

-

Acid Chloride Formation: To a solution of pyrazine-2-carboxylic acid (1.0 eq) in an appropriate solvent (e.g., toluene), add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and then heat under reflux for 2-4 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Remove the excess SOCl₂ and solvent under reduced pressure to yield the crude pyrazine-2-carbonyl chloride.

-

Amidation: Dissolve the crude acid chloride in an inert solvent (e.g., dry toluene or THF). Add a solution of the desired substituted aniline (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) dropwise at 0°C.

-

Reaction: Stir the reaction mixture at room temperature for 8-12 hours.

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitate. Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol, toluene) to obtain the pure N-phenylpyrazine-2-carboxamide derivative.[4][8][15]

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimycobacterial Susceptibility Testing using BACTEC™ MGIT™ 960

The BACTEC™ Mycobacteria Growth Indicator Tube (MGIT™) 960 system is a widely used automated method for rapid susceptibility testing of M. tuberculosis.[16][17]

Materials:

-

BACTEC™ MGIT™ 960 Instrument

-

BACTEC™ MGIT™ 960 PZA Kit (contains PZA medium tubes, lyophilized PZA, and PZA supplement)[5][18]

-

Positive M. tuberculosis culture (in a MGIT tube)

-

Sterile saline

Procedure:

-

Reagent Preparation: Reconstitute the lyophilized PZA according to the manufacturer's instructions. Add the PZA supplement to the BACTEC MGIT PZA medium tubes. Prepare one drug-containing tube (100 µg/mL PZA final concentration) and one drug-free Growth Control (GC) tube for each isolate to be tested.

-

Inoculum Preparation: Use a positive MGIT culture that is 1 to 5 days past the instrument-positive signal.

-

For cultures 1-2 days past positive: Use the culture broth directly.

-

For cultures 3-5 days past positive: Prepare a 1:5 dilution of the culture broth in sterile saline. This diluted suspension serves as the primary inoculum.

-

-

Inoculation:

-

PZA Tube: Aseptically add 0.5 mL of the undiluted primary inoculum into the drug-containing PZA tube.

-

Growth Control (GC) Tube: Prepare a 1:10 dilution of the primary inoculum in sterile saline. Aseptically add 0.5 mL of this 1:10 diluted suspension into the GC tube.

-

-

Incubation and Analysis: Tightly cap both tubes, mix by inversion, and enter them as a set into the BACTEC MGIT 960 instrument. The instrument incubates the tubes at 37°C and continuously monitors for an increase in fluorescence, which indicates bacterial growth.

-

Interpretation: The instrument automatically compares the time to positivity of the PZA tube with the GC tube.

-

Susceptible: If the GC tube flags positive but the PZA tube does not within a specific timeframe, the isolate is reported as susceptible.

-

Resistant: If the PZA tube flags positive on or before the GC tube flags positive, the isolate is reported as resistant.

-

The test protocol runs for 4 to 21 days.[19]

-

Conclusion and Future Directions

The journey of pyrazinecarboxamide compounds from a chemical curiosity to a life-saving antitubercular drug is a testament to the importance of interdisciplinary research and the investigation of unexpected biological activities. Pyrazinamide's unique ability to target persistent mycobacteria in acidic environments revolutionized tuberculosis therapy. The recent elucidation of its novel mechanism of action—inducing the degradation of the essential PanD enzyme—opens exciting new avenues for rational drug design.

Future research will likely focus on leveraging this new mechanistic understanding to develop next-generation pyrazinecarboxamide derivatives. The goals are to enhance potency against both drug-susceptible and resistant strains of M. tuberculosis, improve the pharmacokinetic profile, and reduce potential side effects such as hepatotoxicity. By modifying the pyrazine core and the carboxamide substituents, medicinal chemists aim to design novel compounds that can overcome existing resistance mechanisms and further shorten the duration of tuberculosis treatment, addressing a critical global health need.

References

- 1. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US2705714A - Process of producing pyrazinamide - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. BD BACTEC™ MGIT™ 960 PZA Kit - 245128 | BD [bd.com]

- 6. Structural and mechanistic insights into Mycobacterium abscessus aspartate decarboxylase PanD and a pyrazinoic acid-derived inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazinamide triggers degradation of its target aspartate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. swisstb.org [swisstb.org]

- 17. msa.sm.ee [msa.sm.ee]

- 18. Pyrazinamide PZA Susceptibility Testing | Knowledge Base [ntep.in]

- 19. files01.core.ac.uk [files01.core.ac.uk]

Spectroscopic and Methodological Profile of 3-Amino-5,6-dichloropyrazine-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5,6-dichloropyrazine-2-carboxamide is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Its structural similarity to other biologically active pyrazine derivatives suggests its potential as a scaffold in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, along with detailed, generalized experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and application of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Amino-5,6-dichloropyrazine-2-carboxamide. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 8.0 | Broad Singlet | 1H | Amide Proton (-CONHH) |

| ~ 6.5 - 7.0 | Broad Singlet | 2H | Amino Protons (-NH₂) |

| ~ 7.0 - 7.5 | Broad Singlet | 1H | Amide Proton (-CONHH) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | Carbonyl Carbon (C=O) |

| ~ 150 - 155 | C-3 (C-NH₂) |

| ~ 145 - 150 | C-2 (C-CONH₂) |

| ~ 130 - 135 | C-5 (C-Cl) |

| ~ 125 - 130 | C-6 (C-Cl) |

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H Stretch (Amino and Amide) |

| 1680 - 1650 | Strong | C=O Stretch (Amide I) |

| 1620 - 1580 | Medium | N-H Bend (Amino) / C=C Stretch (Aromatic) |

| 1400 - 1300 | Medium | C-N Stretch |

| 800 - 700 | Strong | C-Cl Stretch |

Sample Preparation: KBr Pellet

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 208 / 210 / 212 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (Isotopic pattern for 2 Cl atoms) |

| 191 / 193 / 195 | Medium | [M-NH₃]⁺ |

| 164 / 166 | Medium | [M-CONH₂]⁺ |

Ionization Mode: Electron Ionization (EI)

Table 5: Predicted UV-Vis Spectroscopic Data

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~ 280 - 300 | ~ 10,000 - 15,000 | Ethanol | π → π* transition |

| ~ 350 - 380 | ~ 2,000 - 5,000 | Ethanol | n → π* transition |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols can be adapted for 3-Amino-5,6-dichloropyrazine-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrument: A standard FT-IR spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the empty sample compartment before running the sample.

-

-

Data Processing: The software will automatically perform a background subtraction.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a suitable volatile solvent for injection if using a GC-MS or LC-MS system.

-

Instrument: A mass spectrometer with an electron ionization (EI) source is suitable for this type of compound.

-

Acquisition Parameters (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Source Temperature: 200-250 °C.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be critical for identifying chlorine-containing fragments.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.

-

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Wavelength Range: 200-800 nm.

-

Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

-

Record the spectrum and identify the wavelength(s) of maximum absorbance (λmax).

-

-

Data Analysis: If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Workflow and Pathway Diagrams

General Synthetic and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of 3-Amino-5,6-dichloropyrazine-2-carboxamide.

Caption: Synthetic and analytical workflow for 3-Amino-5,6-dichloropyrazine-2-carboxamide.

Potential Signaling Pathway Context

While the specific biological activity of 3-Amino-5,6-dichloropyrazine-2-carboxamide is not yet established, related 3-aminopyrazine-2-carboxamide derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The following diagram illustrates a simplified representation of the FGFR signaling pathway, which could be a potential area of investigation for this compound.

Caption: Potential inhibitory action on the FGFR signaling pathway.

3-Amino-5,6-dichloropyrazine-2-carboxamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and biological activities of 3-Amino-5,6-dichloropyrazine-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry.

Core Molecular Data

The molecular formula and weight of 3-Amino-5,6-dichloropyrazine-2-carboxamide have been determined based on its structural components. The table below summarizes these key quantitative data.

| Property | Value |

| Molecular Formula | C₅H₄Cl₂N₄O |

| Molecular Weight | 207.03 g/mol |

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Amidation of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in a suitable solvent such as methanol or ethanol.

-

Ammonia Addition: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a concentrated solution of ammonia in methanol.

-

Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3-Amino-5,6-dichloropyrazine-2-carboxamide.

A related synthesis described for 3,5-diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide involves the reaction of the corresponding methyl carboxylate with ethylene diamine over several days at ambient temperature, followed by evaporation of excess amine and recrystallization[1].

Biological Activity and Signaling Pathways

Derivatives of 3-aminopyrazine-2-carboxamide have emerged as a scaffold of interest in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Research has shown that certain derivatives of 3-amino-pyrazine-2-carboxamide act as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR)[2][3]. FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive the proliferation and survival of cancer cells. Inhibition of FGFR signaling can block downstream pathways, including the MAPK and AKT signaling cascades, leading to antitumor effects[2].

Furthermore, various 3-aminopyrazine-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties. Notably, these compounds have demonstrated in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Some derivatives have shown minimum inhibitory concentrations (MICs) that are comparable to the standard antitubercular drug pyrazinamide[4].

Below is a diagram illustrating the logical workflow for the synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxamide and its potential application as an FGFR inhibitor.

Caption: Synthetic and inhibitory pathway of the compound.

References

- 1. prepchem.com [prepchem.com]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of 3-Amino-5,6-dichloropyrazine-2-carboxamide as a Potential Epithelial Sodium Channel (ENaC) Modulator

Introduction

3-Amino-5,6-dichloropyrazine-2-carboxamide belongs to the pyrazine carboxamide class of compounds, which includes known modulators of ion channels. A prominent member of this class is amiloride, a well-characterized inhibitor of the epithelial sodium channel (ENaC).[1][2][3][4] ENaC is a transmembrane ion channel that facilitates sodium reabsorption in various epithelial tissues, including the kidneys, lungs, and colon, playing a crucial role in maintaining sodium balance, blood volume, and blood pressure.[2][3][4] Given the structural similarity to amiloride, it is hypothesized that 3-Amino-5,6-dichloropyrazine-2-carboxamide may also act as a modulator of ENaC activity.

These application notes provide detailed protocols for in vitro assays to investigate the effects of 3-Amino-5,6-dichloropyrazine-2-carboxamide on ENaC function. The described methods are essential for researchers and professionals in drug discovery and development to characterize the pharmacological profile of this compound. The primary techniques covered are the Ussing chamber assay for measuring ion transport across epithelial cell monolayers and the patch-clamp technique for detailed electrophysiological characterization of ion channel activity.[5][6]

Data Presentation

Table 1: Summary of Hypothetical In Vitro Efficacy Data for 3-Amino-5,6-dichloropyrazine-2-carboxamide on ENaC Activity

| Assay Type | Cell Line | Parameter | Value (Mean ± SD) |

| Ussing Chamber | mpkCCDcl4 | IC50 (Short-Circuit Current) | 15.2 ± 2.1 µM |

| Whole-Cell Patch Clamp | CHO-hENaC | IC50 (Amiloride-sensitive current) | 12.8 ± 1.5 µM |

| Single-Channel Patch Clamp | A6 | Open Probability (Po) at 10 µM | 0.12 ± 0.03 |

| Single-Channel Patch Clamp | A6 | Mean Open Time (τo) at 10 µM | 25.4 ± 3.7 ms |

Table 2: Hypothetical Selectivity Profile of 3-Amino-5,6-dichloropyrazine-2-carboxamide

| Ion Channel | Assay Type | Cell Line | IC50 (µM) |

| hERG | Patch Clamp | HEK293 | > 100 |

| Nav1.5 | Patch Clamp | HEK293 | > 100 |

| Cav1.2 | Patch Clamp | HEK293 | > 100 |

Experimental Protocols

Protocol 1: Ussing Chamber Assay for Measuring Transepithelial Ion Transport

This protocol details the measurement of short-circuit current (Isc) across a polarized epithelial cell monolayer to assess the effect of 3-Amino-5,6-dichloropyrazine-2-carboxamide on net ion transport, which is indicative of ENaC activity.

Materials:

-

Polarized epithelial cells (e.g., mpkCCDcl4, A6) cultured on permeable supports

-

Ussing Chamber System

-

Voltage-clamp amplifier

-

Ag/AgCl electrodes

-

Ringer's solution

-

3-Amino-5,6-dichloropyrazine-2-carboxamide

-

Amiloride (positive control)

-

Forskolin (optional, to stimulate CFTR and assess non-ENaC currents)

Methodology:

-

Culture epithelial cells on permeable supports until a high transepithelial resistance (TER > 1000 Ω·cm²) is achieved, indicating a confluent monolayer.

-

Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments.

-

Fill both compartments with pre-warmed (37°C) and gassed (95% O2 / 5% CO2) Ringer's solution.

-

Equilibrate the system for 20-30 minutes until a stable baseline Isc is recorded.

-

Perform a voltage clamp to 0 mV to measure the Isc.

-

Add 3-Amino-5,6-dichloropyrazine-2-carboxamide in increasing concentrations to the apical side of the monolayer.

-

Record the change in Isc after each addition until a steady state is reached.

-

At the end of the experiment, add a saturating concentration of amiloride (e.g., 10 µM) to the apical side to determine the amiloride-sensitive Isc, which represents the ENaC-mediated current.

-

Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of the test compound.

-

Plot the concentration-response curve and determine the IC50 value.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology